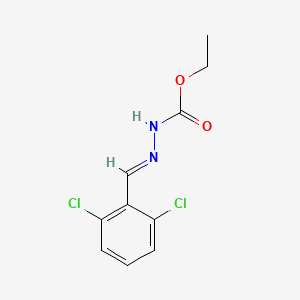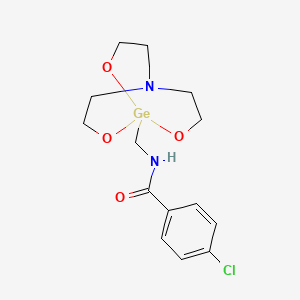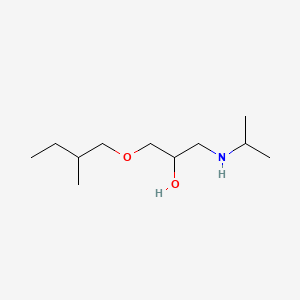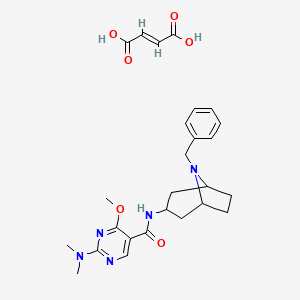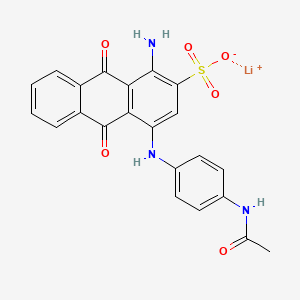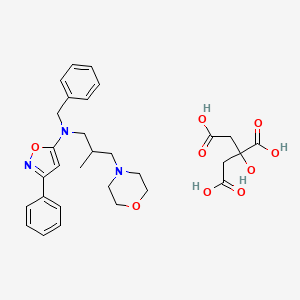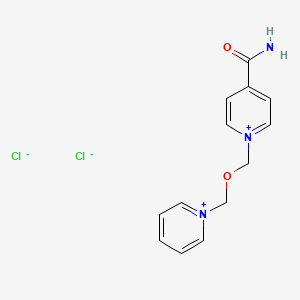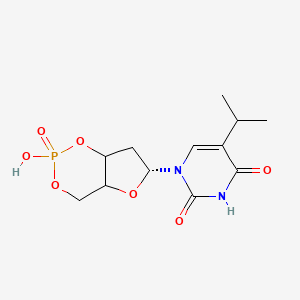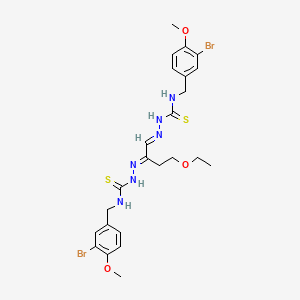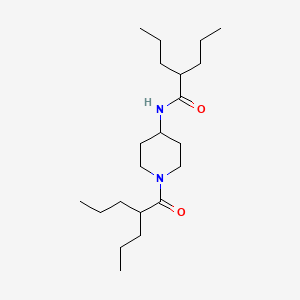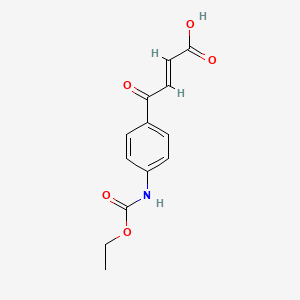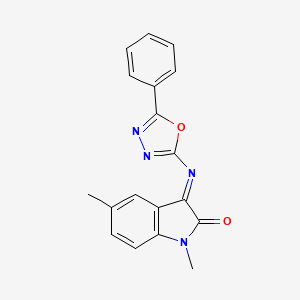
N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves a multistep process. One common method includes the condensation of N,N-dimethylglycine with an appropriate hydrazide derivative, followed by cyclization to form the imidazo[2,1-b]thiazole ring. The reaction conditions often require the use of catalysts such as palladium iodide and potassium iodide, and the reactions are carried out under mild conditions (e.g., 100°C under 20 atm of a CO-air mixture) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- N,N-Dimethylglycine ((2,3-dihydro-6-bromophenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
Comparison: N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to the presence of the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs. The p-tolyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
102410-39-9 |
|---|---|
Molecular Formula |
C17H21N5OS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[(E)-[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H21N5OS/c1-12-4-6-13(7-5-12)16-14(22-8-9-24-17(22)19-16)10-18-20-15(23)11-21(2)3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23)/b18-10+ |
InChI Key |
OOUCDQBMKWSYEI-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)/C=N/NC(=O)CN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=NNC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


